Cas no 1261229-78-0 (4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester)

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester 化学的及び物理的性質
名前と識別子
-
- 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester
- 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate
- 1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester
- G63267
- 1-TERT-BUTYL 3-(4-FLUOROPHENYL)METHYL 4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE-1,3-DICARBOXYLATE
- DB-228851
- AKOS015941264
- 1261229-78-0
- 1-O-tert-butyl 3-O-[(4-fluorophenyl)methyl] 4-[(4-fluorophenyl)methyl]piperazine-1,3-dicarboxylate
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- MDL: MFCD18380014
- インチ: InChI=1S/C24H28F2N2O4/c1-24(2,3)32-23(30)28-13-12-27(14-17-4-8-19(25)9-5-17)21(15-28)22(29)31-16-18-6-10-20(26)11-7-18/h4-11,21H,12-16H2,1-3H3
- InChIKey: KAHGUZKKAQZOIU-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCN(CC2=CC=C(C=C2)F)C(C1)C(=O)OCC3=CC=C(C=C3)F
計算された属性
- 精确分子量: 446.20171370g/mol
- 同位素质量: 446.20171370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 9
- 複雑さ: 626
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1Ų
- XLogP3: 4.1
4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM301113-500mg |
1-tert-butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |
1261229-78-0 | 95% | 500mg |
$225 | 2021-08-18 | |
Fluorochem | 089823-500mg |
4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester |
1261229-78-0 | 500mg |
£229.00 | 2022-03-01 | ||
Ambeed | A821389-250mg |
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |
1261229-78-0 | 95% | 250mg |
$183.0 | 2024-04-25 | |
A2B Chem LLC | AA35651-250mg |
1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester |
1261229-78-0 | 95% | 250mg |
$147.00 | 2024-04-20 | |
Ambeed | A821389-100mg |
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |
1261229-78-0 | 95% | 100mg |
$108.0 | 2024-04-25 | |
A2B Chem LLC | AA35651-100mg |
1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester |
1261229-78-0 | 95% | 100mg |
$87.00 | 2024-04-20 | |
Ambeed | A821389-1g |
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |
1261229-78-0 | 95% | 1g |
$491.0 | 2024-04-25 | |
Chemenu | CM301113-500mg |
1-tert-butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |
1261229-78-0 | 95%+ | 500mg |
$225 | 2022-09-30 | |
Alichem | A139001604-1g |
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate |
1261229-78-0 | 95% | 1g |
$494.40 | 2023-09-03 | |
1PlusChem | 1P000S4J-250mg |
1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester |
1261229-78-0 | 95% | 250mg |
$202.00 | 2024-07-09 |
4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) esterに関する追加情報
4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester
The compound with CAS No. 1261229-78-0, known as 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of piperazine derivatives, which are widely studied due to their structural versatility and biological activity. The presence of fluorine atoms in the benzyl groups introduces unique electronic properties, making this compound a valuable subject for exploration in drug discovery, material science, and advanced chemical synthesis.
Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like this one. The synthesis of 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester involves a series of carefully designed reactions, including nucleophilic substitutions, esterifications, and coupling reactions. These methods not only highlight the importance of stereochemistry but also underscore the need for rigorous optimization to achieve high yields and purity. The compound's structure is particularly notable for its piperazine ring, which serves as a central scaffold for attaching various functional groups.
One of the most promising applications of this compound lies in its potential as a drug delivery vehicle. The piperazine backbone is known for its ability to form stable complexes with metal ions, making it an attractive candidate for designing drug delivery systems. Additionally, the fluorinated benzyl groups enhance the molecule's lipophilicity, which is crucial for improving drug bioavailability. Recent studies have demonstrated that such fluorinated piperazine derivatives can effectively encapsulate hydrophobic drugs, ensuring controlled release and targeted delivery.
Another area where this compound has shown remarkable potential is in bioimaging applications. The fluorine atoms in the benzyl groups can act as contrast agents in magnetic resonance imaging (MRI), enabling researchers to visualize biological processes with unprecedented clarity. Furthermore, the ester groups on the piperazine ring can be modified to conjugate with various imaging probes or therapeutic agents, opening new avenues for multimodal imaging and therapy.
The structural complexity of 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester also makes it an ideal candidate for studying supramolecular chemistry. By exploiting the hydrogen bonding and π–π interactions inherent in its structure, scientists can design self-assembling systems with tailored properties. These systems have applications ranging from catalysis to the creation of novel materials with hierarchical architectures.
In terms of pharmacological activity, this compound exhibits interesting behavior in preclinical studies. Its ability to modulate ion channels and receptors makes it a valuable tool for investigating cellular signaling pathways. Recent research has focused on its potential as an anticonvulsant agent, where it has shown promise in reducing seizure activity without significant side effects. These findings highlight the importance of further clinical evaluation to determine its therapeutic potential.
The synthesis and characterization of 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester also contribute to our understanding of green chemistry principles. By optimizing reaction conditions and minimizing waste generation during its synthesis, researchers are paving the way for more sustainable chemical practices. This aligns with global efforts to develop environmentally friendly methods for producing complex molecules.
In conclusion, CAS No. 1261229-78-0 represents a cutting-edge compound with multifaceted applications across diverse scientific domains. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future innovations. As research continues to uncover its full potential, this compound will undoubtedly play a pivotal role in shaping new frontiers in chemistry and beyond.
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